molecular formula C11H9N3O4S B5839777 4-nitro-N-(pyridin-3-yl)benzenesulfonamide

4-nitro-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B5839777
M. Wt: 279.27 g/mol
InChI Key: CZRISBMGZLRLED-UHFFFAOYSA-N
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Description

4-nitro-N-(pyridin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S. It is a derivative of benzenesulfonamide, where a nitro group is attached to the benzene ring and a pyridinyl group is attached to the sulfonamide nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-N-(pyridin-3-yl)benzenesulfonamide.

    Substitution: Various N-substituted benzenesulfonamides.

    Oxidation: N-oxides of the pyridinyl group.

Scientific Research Applications

4-nitro-N-(pyridin-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

    4-chloro-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

    4-amino-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-nitro-N-(pyridin-3-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. The pyridinyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

4-Nitro-N-(pyridin-3-yl)benzenesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

1. Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis. The compound exhibited an IC50 value in the range of 10.93–25.06 nM against CA IX, demonstrating significant selectivity over CA II (IC50: 1.55–3.92 μM) . This selectivity suggests potential applications in cancer therapy, where CA IX is often overexpressed.

2. Adipogenic Activity

In vitro studies using 3T3-L1 adipocytes indicated that derivatives of this compound enhanced adipocyte differentiation, suggesting activation of peroxisome proliferator-activated receptor gamma (PPARγ). These compounds showed moderate agonist activity in PPARγ transactivation assays, indicating their potential role in managing insulin sensitivity and metabolic syndrome .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays.

Biological Activity Assay Type IC50/Effect Reference
Carbonic Anhydrase InhibitionEnzyme InhibitionIC50: 10.93–25.06 nM (CA IX)
Adipogenesis EnhancementCell Differentiation (3T3-L1)Enhanced differentiation observed
Antitumor ActivityVarious Cancer Cell LinesGI50 values ranging from 15.1 to 28.7 μM

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various sulfonamide derivatives, including this compound, against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant antiproliferative activity with GI50 values indicating effective growth inhibition across multiple cell lines .

Case Study 2: Metabolic Syndrome

In a model simulating metabolic syndrome, compounds derived from this compound were tested for their ability to improve glycemic control in diabetic mice. Results showed a notable reduction in plasma glucose levels, suggesting potential utility in treating type 2 diabetes .

Properties

IUPAC Name

4-nitro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-9-2-1-7-12-8-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRISBMGZLRLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyridine 244 (3.03 g, 32.23 mmol) in THF (70 mL) and DCM (135 mL) was added 4-nitrobenzene sulfonyl chloride 245 (1.5 g, 67.68 mmol), triethylamine (7.17 g, 70.9 mmol) and dimethylamino pyridine (catalytic amount). The reaction mixture was allowed to stir at room temperature for 1 h then concentrated. The residue was taken up in MeOH (200 mL) then solid sodium methoxide (20 g) was added and the reaction mixture was stirred at 50° C. for 3 h, carefully neutralized with 1N HCl until pH 7. The formed precipitate was collected by filtration to give the title compound 246 (7.67 g, 85% yield).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Yield
85%

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